N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features a unique combination of indole, benzamide, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.
Alkylation: The 6-bromoindole is then alkylated with 2-bromoethylamine to form 2-(6-bromo-1H-indol-1-yl)ethylamine.
Formation of Benzamide: The intermediate is reacted with 4-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Coupling Reactions: The benzamide and tetrazole moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in biological activity.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used to study its effects on cellular pathways and its potential as a probe in biochemical assays.
Chemical Biology: It serves as a tool to explore the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and tetrazole moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of indole, benzamide, and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15BrN6O |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15BrN6O/c19-15-4-1-13-7-9-24(17(13)11-15)10-8-20-18(26)14-2-5-16(6-3-14)25-12-21-22-23-25/h1-7,9,11-12H,8,10H2,(H,20,26) |
InChI Key |
ALZDRHMVRPUUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4)Br |
Origin of Product |
United States |
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